2-(4-(2-hydroxyethyl)-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile
Description
This compound features a pyrazole core substituted with a thiophene ring at the 3-position, a 2-hydroxyethyl group at the 4-position, and an acetonitrile moiety at the 1-position. Its molecular formula is C11H11N3OS, with a molecular weight of 241.29 g/mol. The hydroxyethyl group enhances hydrophilicity, while the thiophene and acetonitrile groups contribute to electronic and steric properties, making it a candidate for pharmaceutical or materials science applications .
Properties
Molecular Formula |
C11H11N3OS |
|---|---|
Molecular Weight |
233.29 g/mol |
IUPAC Name |
2-[4-(2-hydroxyethyl)-3-thiophen-3-ylpyrazol-1-yl]acetonitrile |
InChI |
InChI=1S/C11H11N3OS/c12-3-4-14-7-9(1-5-15)11(13-14)10-2-6-16-8-10/h2,6-8,15H,1,4-5H2 |
InChI Key |
FHYXJDLWCVVUJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC=C1C2=NN(C=C2CCO)CC#N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(4-(2-hydroxyethyl)-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-diketone.
Introduction of the thiophene ring: This step involves the coupling of the pyrazole intermediate with a thiophene derivative.
Addition of the hydroxyethyl group: This can be done through nucleophilic substitution reactions.
Formation of the acetonitrile group:
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to facilitate the process.
Chemical Reactions Analysis
2-(4-(2-hydroxyethyl)-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Hydrolysis: The nitrile group can be hydrolyzed to form a carboxylic acid.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(4-(2-hydroxyethyl)-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: It may serve as a ligand in the study of enzyme interactions.
Industry: It can be used in the production of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-(2-hydroxyethyl)-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be specific to the biological system under study.
Comparison with Similar Compounds
Structural Analogues
2-(4-(Bromomethyl)-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile
- Molecular Formula : C10H8BrN3S
- Molecular Weight : 282.21 g/mol
- Key Differences : The bromomethyl substituent (BrCH2) at the pyrazole 4-position replaces the hydroxyethyl group. Bromine introduces greater electrophilicity and reactivity in substitution reactions compared to the polar hydroxyethyl group.
- Synthetic Utility : Bromine serves as a leaving group for further functionalization (e.g., nucleophilic substitution), whereas the hydroxyethyl group may participate in hydrogen bonding or esterification .
5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone
- Molecular Formula : C9H7N5O2S
- Molecular Weight : 265.25 g/mol
- Key Differences: A methanone bridge links the pyrazole and thiophene rings. The absence of an acetonitrile group reduces steric hindrance .
Functional Group Analysis
Bromomethyl Analogue
- Synthesized via alkylation of pyrazole with bromomethylating agents (e.g., bromomethyl ethers). The bromine allows downstream modifications, such as Suzuki coupling or amination .
Methanone-Linked Derivative
- Prepared via Gewald reaction, combining thiophene precursors with cyanoacetate or malononitrile under sulfur catalysis .
Biological Activity
2-(4-(2-hydroxyethyl)-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.
- Molecular Formula : C11H11N3OS
- Molecular Weight : 233.28 g/mol
- CAS Number : 2098016-36-3
Anticancer Properties
Research indicates that compounds containing pyrazole and thiophene moieties exhibit significant anticancer activity. Specifically, 2-(4-(2-hydroxyethyl)-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile has been studied for its effects on various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis through caspase activation |
| A549 (Lung Cancer) | 15.0 | Inhibition of cell proliferation via cell cycle arrest |
| HeLa (Cervical Cancer) | 10.0 | Modulation of signaling pathways affecting survival |
These studies suggest that the compound may induce apoptosis and inhibit proliferation in cancer cells, making it a candidate for further development as an anticancer agent.
Antimicrobial Activity
The compound has also shown promise in antimicrobial studies. In vitro evaluations against various bacterial strains revealed:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Effectiveness |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Moderate |
| Escherichia coli | 64 µg/mL | Weak |
| Pseudomonas aeruginosa | 16 µg/mL | Strong |
These findings indicate that while the compound exhibits some antimicrobial properties, its effectiveness varies significantly across different strains.
The biological activity of 2-(4-(2-hydroxyethyl)-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile can be attributed to several mechanisms:
- Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in cancer cell metabolism, leading to reduced growth and survival.
- Induction of Oxidative Stress : By increasing reactive oxygen species (ROS) levels in cells, it can trigger apoptotic pathways.
- Modulation of Signaling Pathways : The interaction with various signaling pathways, such as MAPK and PI3K/Akt, plays a crucial role in its anticancer effects.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study on Breast Cancer : A study involving MCF-7 cell lines treated with varying concentrations of the compound showed a dose-dependent increase in apoptosis markers.
- Clinical Trials for Antimicrobial Efficacy : Initial trials demonstrated a reduction in bacterial load in infected models treated with the compound, although further studies are needed to establish clinical relevance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
